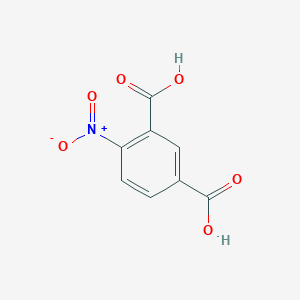

4-Nitroisophthalic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO6/c10-7(11)4-1-2-6(9(14)15)5(3-4)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCJFXVHDIVAONP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388913 | |

| Record name | 4-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4315-09-7 | |

| Record name | 4-Nitroisophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4315-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenedicarboxylic acid, 4-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Nitroisophthalic Acid from 1,3-Dimethyl-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-nitroisophthalic acid from 1,3-dimethyl-4-nitrobenzene. The document details the experimental protocol for this oxidation reaction, discusses the underlying reaction mechanism, and presents relevant physicochemical properties of the key compounds involved. Safety precautions necessary for handling the materials are also outlined.

Physicochemical Properties of Reactants and Products

A clear understanding of the physical and chemical properties of the starting material and the final product is crucial for the successful execution and scale-up of the synthesis. The properties of 1,3-dimethyl-4-nitrobenzene and this compound are summarized in the tables below.

Table 1: Physicochemical Properties of 1,3-Dimethyl-4-nitrobenzene

| Property | Value |

| Molecular Formula | C₈H₉NO₂ |

| Molecular Weight | 151.16 g/mol [1][2] |

| Appearance | Light yellow to amber liquid[2][3] |

| Melting Point | 2°C (36°F)[1][2] |

| Boiling Point | 237-239°C (459-462°F) at 760 mmHg[1][2] |

| Density | 1.135 g/mL at 15°C (59°F)[1][2] |

| Solubility in Water | Less than 1 mg/mL at 21°C (70°F)[1][2] |

| Flash Point | 107°C (225°F)[1][2] |

| CAS Number | 89-87-2 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅NO₆ |

| Molecular Weight | 211.13 g/mol [4] |

| Appearance | Off-white to yellow solid/powder[5] |

| Melting Point | 258-259°C[5] |

| Boiling Point | 492.9 ± 40.0 °C (Predicted)[5][6] |

| Density | 1.671 ± 0.06 g/cm³ (Predicted)[5][6] |

| Solubility | Soluble in methanol[7] |

| pKa | 1.86 ± 0.25 (Predicted)[5] |

| CAS Number | 4315-09-7 |

Experimental Protocol: Oxidation of 1,3-Dimethyl-4-nitrobenzene

The synthesis of this compound from 1,3-dimethyl-4-nitrobenzene is achieved through the oxidation of the two methyl groups to carboxylic acid functionalities. A common and effective method utilizes potassium permanganate as a strong oxidizing agent in a basic medium.

Reaction Scheme:

Materials and Reagents:

-

1,3-Dimethyl-4-nitrobenzene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution of Starting Material: In a reaction vessel equipped with a stirrer, dissolve 10.0 g (66.2 mmol) of 1,3-dimethyl-4-nitrobenzene in a mixture of 65.0 mL of pyridine and 130 mL of water.

-

Addition of Oxidizing Agent: To the stirred solution, add 62.7 g (0.397 mol) of potassium permanganate in portions. The addition should be controlled to manage the exothermic nature of the reaction.

-

Reaction: Stir the reaction mixture at room temperature for 30 minutes. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate and the formation of a brown precipitate of manganese dioxide.

-

Work-up:

-

Filtration: After the reaction is complete, filter the mixture to remove the manganese dioxide precipitate.

-

Concentration: Concentrate the filtrate by distillation under reduced pressure to remove a significant portion of the solvents.

-

Acidification: Acidify the residue with 1N hydrochloric acid. This will protonate the carboxylate salt to form the free carboxylic acid, which will precipitate out of the aqueous solution.

-

Extraction: Extract the acidified solution with ethyl acetate. The this compound will move into the organic layer.

-

Washing and Drying: Wash the ethyl acetate extract with water to remove any remaining inorganic impurities. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation of Product: Remove the solvent by distillation under reduced pressure to obtain this compound as yellow crystals.

-

-

Yield: This procedure can yield up to 12.4 g (89%) of this compound. The product obtained is often of sufficient purity for subsequent reactions without further purification.

Reaction Mechanism

The oxidation of the alkyl side chains of 1,3-dimethyl-4-nitrobenzene by potassium permanganate proceeds through a complex mechanism involving the formation of benzylic radicals. A crucial requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the benzene ring (the benzylic position).

The generally accepted mechanism involves the following key steps:

-

Hydrogen Abstraction: The reaction is initiated by the abstraction of a benzylic hydrogen atom from one of the methyl groups by the permanganate ion (MnO₄⁻), forming a benzylic radical. This radical is stabilized by resonance with the aromatic ring.

-

Oxidation to Alcohol: The benzylic radical is then oxidized to a benzylic alcohol.

-

Further Oxidation: The benzylic alcohol is further oxidized to an aldehyde or a ketone, and subsequently to a carboxylic acid.

-

Repeat for Second Methyl Group: The same sequence of reactions occurs at the second methyl group, ultimately converting both methyl groups into carboxylic acid groups.

The nitro group (-NO₂) on the benzene ring is a deactivating group, which makes the aromatic ring less susceptible to oxidation, allowing for the selective oxidation of the alkyl side chains.

Visualizations

To further clarify the experimental and theoretical aspects of this synthesis, the following diagrams are provided.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Simplified reaction pathway for the oxidation of 1,3-dimethyl-4-nitrobenzene.

Safety Precautions

Working with the reagents involved in this synthesis requires strict adherence to safety protocols to minimize risks.

-

Potassium Permanganate (KMnO₄): A strong oxidizing agent. It can cause fires or explosions if it comes into contact with combustible materials. It is also harmful if swallowed and can cause severe skin burns and eye damage.[8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area, preferably a fume hood.

-

Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin. It can cause irritation to the skin, eyes, and respiratory tract. Work in a well-ventilated fume hood and wear appropriate PPE.

-

1,3-Dimethyl-4-nitrobenzene: This compound may cause irritation to the skin, eyes, and respiratory tract.[1] It is incompatible with strong oxidizing agents.[1][3] Standard laboratory safety practices should be followed.

-

Hydrochloric Acid (HCl): A corrosive acid. Causes severe skin burns and eye damage. Use with caution in a well-ventilated area and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work. An emergency shower and eyewash station should be readily accessible.

This guide provides a foundational understanding for the synthesis of this compound. For process optimization and scale-up, further studies on reaction kinetics, thermodynamics, and purification techniques are recommended.

References

- 1. 1,3-DIMETHYL-4-NITROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. 4-Nitro-m-xylene | C8H9NO2 | CID 6991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitro-1,3-dimethylbenzene | 89-87-2 [chemicalbook.com]

- 4. This compound | C8H5NO6 | CID 3062438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4315-09-7 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. accomn.com [accomn.com]

- 9. nj.gov [nj.gov]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. ICSC 0672 - POTASSIUM PERMANGANATE [chemicalsafety.ilo.org]

The Crystal Structure of 4-Nitroisophthalic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4-Nitroisophthalic acid (C₈H₅NO₆), a compound of significant interest as an intermediate in pharmaceutical synthesis and as a ligand in coordination chemistry.[1] This document details the crystallographic parameters, intermolecular interactions, and the experimental protocols utilized for its structural determination.

Molecular and Crystal Structure Overview

This compound is a substituted aromatic dicarboxylic acid. The molecule consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3, and a nitro group at position 4. In the crystalline state, the non-hydrogen and non-oxygen atoms of the molecule are nearly coplanar.[1]

The crystal structure of this compound is primarily defined by a robust network of intermolecular hydrogen bonds. Both carboxylic acid groups participate in centrosymmetric cyclic O—H⋯O hydrogen-bonding interactions, which propagate to form a distinctive zigzag chain structure.[1][2] In addition to these strong interactions, the supramolecular assembly is further stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules.[1][2]

Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound reveals a triclinic crystal system. The detailed crystallographic data and data collection parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₅NO₆ | [1] |

| Molecular Weight | 211.13 g/mol | [1][3] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

| Unit Cell Dimensions | ||

| a | 7.0261 (14) Å | [1] |

| b | 7.4380 (15) Å | [1] |

| c | 8.5775 (17) Å | [1] |

| α | 80.09 (3)° | [1] |

| β | 86.22 (3)° | [1] |

| γ | 75.37 (3)° | [1] |

| Cell Volume (V) | 427.14 (15) ų | [1] |

| Molecules per Unit Cell (Z) | 2 | [1] |

| Radiation Type | Mo Kα | [1] |

| Wavelength | 0.71073 Å | |

| Temperature (T) | 293 K | [1] |

| Calculated Density | 1.640 g/cm³ | |

| Absorption Coefficient (μ) | 0.15 mm⁻¹ | [1] |

| Crystal Size | 0.30 × 0.25 × 0.20 mm | [1] |

Intermolecular Interactions

The stability and packing of the this compound crystal lattice are dictated by specific non-covalent interactions.

Hydrogen Bonding

The primary interaction governing the crystal packing is the formation of centrosymmetric dimers through O—H⋯O hydrogen bonds between the carboxylic acid moieties of adjacent molecules. These dimers are further linked into zigzag chains. The geometry of these hydrogen bonds is detailed below.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) | Symmetry Code | Reference |

| O4—H4···O3 | 0.86 | 1.76 | 2.605 (7) | 168 | (i) -x+1, -y+1, -z+1 | [1] |

| O5—H5···O6 | 0.87 | 1.73 | 2.602 (7) | 180 | (ii) -x+2, -y, -z+1 | [1] |

π–π Stacking Interactions

Weak π–π stacking interactions contribute to the overall stability of the crystal structure, with a minimum ring centroid separation of 3.893 (4) Å.[1]

The following diagram illustrates the key intermolecular interactions that define the supramolecular assembly of this compound.

Caption: Intermolecular interactions in the crystal structure.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are reported in the literature.

Method 1: Oxidation of 1,3-dimethyl-4-nitrobenzene [4]

-

Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a solvent mixture of pyridine (65.0 mL) and water (130 mL).

-

Add potassium permanganate (62.7 g, 0.397 mol) to the solution in batches.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

After the reaction is complete, filter the mixture.

-

Concentrate the filtrate by distillation under reduced pressure.

-

Acidify the residue with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by reduced pressure distillation to yield this compound as yellow crystals (12.4 g, 89% yield).[4]

Method 2: Hydrolysis of 4-nitrophthalimide [5]

-

Add 4-nitrophthalimide (80 g, 0.416 mole) to a solution of sodium hydroxide (26.6 g, 0.66 mole) in 240 cc of water.

-

Heat the mixture to boiling and boil gently for ten minutes.

-

Acidify the solution to a litmus-neutral point with concentrated nitric acid (sp. gr. 1.42), then add an additional 70 cc of nitric acid.

-

Boil the solution for another three minutes and then cool it below room temperature.

-

Extract the cooled solution with two 300-cc portions of alcohol-free ether.

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether until solid begins to separate.

-

Pour the concentrated solution into a porcelain dish and allow the remaining solvent to evaporate in a fume hood.

-

The resulting white crystals of 4-nitrophthalic acid have a melting point of 163–164°C, with a yield of 85–87 g (96–99%).[5]

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of the commercially purchased compound.[1]

X-ray Diffraction Data Collection and Structure Refinement

The crystallographic data were collected using a Rigaku SCXmini CCD-detector diffractometer.[1] A multi-scan absorption correction was applied to the collected data using the CrystalClear software.[1] The crystal structure was solved using SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1] All hydrogen atoms attached to carbon and oxygen atoms were fixed geometrically and treated as riding atoms.[1]

The following diagram outlines the general workflow for the determination of the crystal structure of this compound.

References

Spectroscopic Profile of 4-Nitroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitroisophthalic acid, a compound of interest in pharmaceutical synthesis and materials science. Due to the limited availability of experimentally derived public data, this guide presents a combination of predicted and expected spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Data Presentation

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted Mass Spectrometry Data

Mass spectrometry of this compound (Molecular Weight: 211.13 g/mol ) is expected to show a molecular ion peak, along with characteristic adducts depending on the ionization technique employed. The data below is predicted and sourced from public chemical databases.

| Adduct | Predicted m/z |

| [M+H]⁺ | 212.01897 |

| [M+Na]⁺ | 234.00091 |

| [M-H]⁻ | 210.00441 |

| [M+NH₄]⁺ | 229.04551 |

| [M+K]⁺ | 249.97485 |

| [M+H-H₂O]⁺ | 194.00895 |

| [M]⁺ | 211.01114 |

Table 2: Expected ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons. The chemical shifts are influenced by the electron-withdrawing effects of the two carboxylic acid groups and the nitro group. The spectrum would be solvent-dependent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2 | ~8.8 - 9.0 | Singlet (or narrow doublet) | 1H |

| H-5 | ~8.5 - 8.7 | Doublet | 1H |

| H-6 | ~8.0 - 8.2 | Doublet | 1H |

| -COOH | >12 | Broad Singlet | 2H |

Table 3: Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show eight distinct carbon signals. The chemical shifts of the aromatic carbons are influenced by the attached functional groups, and the carboxyl carbons will appear significantly downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | 165 - 175 |

| C-4 (C-NO₂) | 148 - 152 |

| C-1, C-3 (C-COOH) | 132 - 138 |

| Aromatic CH | 125 - 135 |

Table 4: Expected Infrared (IR) Spectral Data

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O (Carboxylic Acid) | 1680-1720 | Strong |

| N-O (Nitro, asymmetric) | 1515-1560 | Strong |

| N-O (Nitro, symmetric) | 1345-1385 | Strong |

| C-O (Carboxylic Acid) | 1210-1320 | Medium |

| C=C (Aromatic) | 1450-1600 | Medium to Weak |

| C-H (Aromatic) | 3000-3100 | Weak |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound has low solubility in less polar solvents like CDCl₃). The use of an internal standard such as tetramethylsilane (TMS) is recommended for accurate chemical shift referencing. Transfer the solution to a clean 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of powdered this compound directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The concentration should be in the range of 1-10 µg/mL.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source. Electrospray ionization (ESI) is a common choice for this type of polar molecule.

-

Ionization: Introduce the sample solution into the ESI source. A high voltage is applied to the liquid to create an aerosol of charged droplets, leading to the formation of protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules.

-

Mass Analysis: Separate the generated ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum, which plots ion intensity versus m/z. Analyze the molecular ion peak to confirm the molecular weight and study the fragmentation pattern to gain structural information.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 4-Nitroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-nitroisophthalic acid in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the existing information, provides general experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Introduction to this compound

This compound is a nitro-substituted aromatic dicarboxylic acid. Its chemical structure, featuring both polar carboxylic acid groups and a nitro group, as well as a nonpolar benzene ring, results in a nuanced solubility profile. Understanding its solubility is crucial for its application in chemical synthesis, materials science, and pharmaceutical development, particularly in areas like drug formulation and the synthesis of metal-organic frameworks (MOFs).

Quantitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a range of common organic solvents is not extensively reported in peer-reviewed journals or chemical databases. However, some qualitative information and data for the closely related isomer, 5-nitroisophthalic acid, can provide valuable insights.

One source indicates a calculated solubility for this compound of 20.6 mg/mL (0.0975 mol/L), though the solvent is not explicitly mentioned, it is presumed to be water[1]. Another source states the water solubility to be 0.05 M[2]. A synthesis procedure for this compound mentions its extraction from an acidified aqueous solution using ethyl acetate, which suggests a notable solubility in this solvent[3].

For the related compound, 5-nitroisophthalic acid, it is reported to be soluble in acetonitrile, dimethyl sulfoxide (DMSO), and methanol[4][5]. This suggests that this compound is also likely to exhibit solubility in these polar aprotic and protic organic solvents.

Table 1: Summary of Available Solubility Information for this compound and Related Compounds

| Compound | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Water | Not Specified | 0.05 M | Quantitative[2] |

| This compound | Water (presumed) | Not Specified | 20.6 mg/mL (0.0975 mol/L) | Calculated[1] |

| This compound | Ethyl Acetate | Not Specified | Soluble | Qualitative[3] |

| 5-Nitroisophthalic Acid | Water | 20 | 1.5 g/L | Quantitative |

| 5-Nitroisophthalic Acid | Acetonitrile | Not Specified | Soluble | Qualitative |

| 5-Nitroisophthalic Acid | Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative[5] |

| 5-Nitroisophthalic Acid | Methanol | Not Specified | Slightly Soluble | Qualitative[6] |

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following provides a detailed methodology for determining the solubility of this compound in a given organic solvent using the gravimetric method. This is a fundamental and widely used technique for establishing solubility.[7][8][9]

3.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Pipettes

-

Drying oven

3.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated (if the experiment is above room temperature) pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear filtrate into the evaporating dish and reweigh to determine the exact mass of the solution. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Mass Determination: Once the solvent is completely evaporated, cool the evaporating dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

3.3. Data Calculation

The solubility can be expressed in various units, such as g/100g of solvent or mol/L.

-

Mass of dissolved this compound: (Mass of evaporating dish + residue) - (Mass of empty evaporating dish)

-

Mass of the solvent: (Mass of evaporating dish + solution) - (Mass of evaporating dish + residue)

-

Solubility ( g/100g solvent): (Mass of dissolved this compound / Mass of the solvent) x 100

Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of a compound's solubility, such as this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is sparse, qualitative information and data from related compounds suggest its solubility in polar organic solvents. For researchers and professionals requiring precise solubility data, direct experimental determination is recommended. The provided gravimetric method offers a reliable and straightforward approach for this purpose. A systematic workflow, as outlined, ensures a comprehensive and accurate assessment of the compound's solubility profile, which is essential for its effective utilization in research and development.

References

- 1. 4315-09-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 4315-09-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemicalbull.com [chemicalbull.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. pharmajournal.net [pharmajournal.net]

Thermal Stability and Decomposition of 4-Nitroisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-Nitroisophthalic acid. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds, primarily the isomers of nitrobenzoic acid, to provide a robust framework for understanding its expected thermal behavior. Methodologies for key analytical techniques are detailed to enable researchers to conduct their own assessments.

Introduction to this compound

This compound (C₈H₅NO₆) is an aromatic carboxylic acid containing a nitro functional group. Its structure lends it to applications as a linker in the synthesis of metal-organic frameworks (MOFs) and as an intermediate in the production of pharmaceuticals and other specialty chemicals. The thermal stability of this compound is a critical parameter, influencing its storage, handling, and processing conditions, particularly in applications that involve elevated temperatures. Understanding its decomposition pathway and kinetics is essential for ensuring safety and optimizing synthetic routes.

Thermal Properties and Decomposition Data

Comparative Thermal Decomposition Data of Nitrobenzoic Acid Isomers

The following table summarizes the thermal decomposition data for ortho-, meta-, and para-nitrobenzoic acid, which can serve as a proxy for estimating the thermal stability of this compound. These compounds share the key functional groups that will govern the decomposition process.

| Parameter | o-Nitrobenzoic Acid | m-Nitrobenzoic Acid | p-Nitrobenzoic Acid |

| Onset Decomposition Temp. (°C) | ~220 | ~250 | ~270 |

| Peak Decomposition Temp. (°C) | ~250 | ~280 | ~300 |

| Decomposition Enthalpy (J/g) | 335.61 - 542.27 | 458.62 | 1003.98 |

| Activation Energy (kJ/mol) | 131.31 | 203.43 | 157.00 |

Note: The data presented in this table is for the isomers of nitrobenzoic acid and is intended to provide a comparative reference for the potential thermal behavior of this compound. The exact values for this compound will vary.

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability and decomposition kinetics of this compound, the following experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss during decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small sample of this compound (typically 3-5 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30°C) to a final temperature well above the expected decomposition range (e.g., 600°C) at a constant heating rate (e.g., 10°C/min). Multiple heating rates (e.g., 5, 10, 15, and 20°C/min) should be used if kinetic analysis is desired.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at each stage of decomposition.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the melting and decomposition of this compound.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-3 mg) is placed in a hermetically sealed aluminum or gold pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

-

Heating Program: The sample is heated from a temperature below its melting point to a temperature above its decomposition point at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the melting point (endothermic peak) and the enthalpy of fusion (area under the melting peak). The exothermic peak(s) corresponding to decomposition are analyzed to determine the onset temperature of decomposition and the enthalpy of decomposition (area under the exothermic peak).

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of a compound like this compound.

Caption: Workflow for Thermal Analysis of this compound.

Proposed Thermal Decomposition Pathway

Based on the known chemistry of nitroaromatic carboxylic acids, a plausible decomposition pathway for this compound is proposed below. The initial steps likely involve decarboxylation and cleavage of the C-NO₂ bond.

Caption: Plausible Decomposition Pathway for this compound.

Conclusion

While direct experimental data on the thermal decomposition of this compound is sparse, a comprehensive understanding can be built upon the behavior of structurally analogous compounds. The provided experimental protocols offer a clear path for researchers to obtain precise data for their specific samples. The thermal stability of this compound is a crucial consideration for its safe handling and use in high-temperature applications. Further research to elucidate its specific decomposition kinetics and byproducts would be of significant value to the scientific and industrial communities.

References

4-Nitroisophthalic Acid: A Versatile Linker for the Design and Synthesis of Functional Coordination Polymers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs), constructed from metal ions or clusters bridged by organic ligands, have emerged as a significant class of crystalline materials. Their modular nature allows for the rational design of structures with tailored properties, leading to a wide array of applications in gas storage and separation, catalysis, chemical sensing, and drug delivery. The choice of the organic linker is paramount in dictating the final architecture and functionality of the resulting framework.

4-Nitroisophthalic acid (4-H₂NIPA), a rigid dicarboxylic acid linker, presents a unique combination of coordination sites and functional groups. The two carboxylate groups, disposed at the 1 and 3 positions of the benzene ring, can adopt various coordination modes, leading to structural diversity in the resulting coordination polymers. Furthermore, the electron-withdrawing nitro group at the 4-position can influence the electronic properties of the framework and provides a potential site for post-synthetic modification. This guide provides a comprehensive overview of this compound as a linker for coordination polymers, focusing on its synthesis, the properties of the resulting materials, and detailed experimental protocols for their preparation and characterization.

Properties of this compound

This compound is a key building block for the synthesis of functional coordination polymers. A thorough understanding of its intrinsic properties is essential for its effective use.

| Property | Value | Reference |

| Chemical Formula | C₈H₅NO₆ | [1] |

| Molecular Weight | 211.13 g/mol | [1] |

| Appearance | Off-white to yellow powder | [2] |

| Melting Point | 245 °C | [2] |

| Boiling Point | 492.9±40.0 °C at 760 mmHg | [2] |

| Solubility | 0.05 M in water | [2] |

| pKa | Not readily available | |

| Crystal System | Triclinic | [3] |

| Space Group | P-1 | [3] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 1,3-dimethyl-4-nitrobenzene.[4]

Reaction:

1,3-dimethyl-4-nitrobenzene + KMnO₄ → this compound

Experimental Protocol:

-

Dissolve 1,3-dimethyl-4-nitrobenzene (10.0 g, 66.2 mmol) in a mixture of pyridine (65.0 mL) and water (130 mL).[4]

-

To this solution, add potassium permanganate (62.7 g, 0.397 mol) in portions.[4]

-

Stir the reaction mixture at room temperature for 30 minutes.[4]

-

Upon completion of the reaction, filter the mixture.[4]

-

Concentrate the filtrate by distillation under reduced pressure.[4]

-

Acidify the residue with 1N hydrochloric acid.[4]

-

Extract the product with ethyl acetate.[4]

-

Wash the organic extract with water and dry over anhydrous magnesium sulfate.[4]

-

Remove the solvent by reduced pressure distillation to yield this compound as yellow crystals (12.4 g, 89% yield).[4]

Coordination Polymers of this compound: Synthesis and Properties

The use of this compound as a linker in the synthesis of coordination polymers has been explored with various transition metals and lanthanides. The resulting materials exhibit a range of structures and interesting properties.

Synthesis of Coordination Polymers

The synthesis of coordination polymers using this compound is typically carried out under hydrothermal or solvothermal conditions. These methods involve heating the reactants in a sealed vessel, which allows for the crystallization of the product over a period of hours to days.

General Workflow for Synthesis and Characterization:

Caption: General workflow for the synthesis and characterization of coordination polymers.

Detailed Experimental Protocol (Hydrothermal Synthesis of a Cadmium(II) Coordination Polymer):

This protocol is adapted from the synthesis of a cadmium coordination polymer using the isomeric 4-nitrophthalic acid and can be used as a starting point for this compound.[4]

-

Reactants:

-

Cadmium(II) acetate dihydrate (Cd(CH₃COO)₂·2H₂O)

-

This compound (4-H₂NIPA)

-

1,4-Bis(imidazol-1-yl)benzene (bix) (co-ligand)

-

-

Procedure:

-

Combine cadmium(II) acetate dihydrate, this compound, and 1,4-bis(imidazol-1-yl)benzene in a 1:1:1 molar ratio in a Teflon-lined stainless steel autoclave.[4]

-

Add a suitable solvent, such as a mixture of N,N-dimethylformamide (DMF) and water.

-

Seal the autoclave and heat it to a temperature in the range of 120-180 °C for 2-3 days.

-

Allow the autoclave to cool slowly to room temperature.

-

Collect the resulting crystals by filtration, wash them with the mother liquor, and dry them in air.

-

Structural Diversity and Properties

The coordination of 4-nitroisophthalate with different metal centers leads to a variety of network dimensionalities and topologies.

Coordination Modes of 4-Nitroisophthalate:

Caption: Potential coordination modes of the 4-nitroisophthalate linker in coordination polymers.

Table of Selected Coordination Polymers with this compound Derivatives and their Properties:

| Compound | Metal Ion | Dimensionality | Crystal System | Space Group | Key Properties | Reference |

| [Zn(4-NPA)(2,2-bipy)]n | Zn(II) | 1D | - | - | Luminescence, Thermal Stability | [3] |

| [Zn(4-NPA)(1,3-bimb)·H₂O]n | Zn(II) | 1D | - | - | Luminescence, Thermal Stability | [3] |

| [Cd(4-NPA)(2,2-bipy)]n | Cd(II) | 1D | - | - | Luminescence, Thermal Stability | [3] |

| [Cd(4-NPA)(1,3-bimb)·H₂O]n | Cd(II) | 2D | - | - | Luminescence, Thermal Stability | [3] |

| [Cd(nph)(bix)]n | Cd(II) | 2D | - | - | Luminescence | [4] |

Note: 4-NPA and nph refer to 4-nitrophthalic acid, an isomer of this compound. Data for coordination polymers strictly with this compound is limited in the readily available literature.

Applications of this compound-Based Coordination Polymers

The functional properties of coordination polymers derived from this compound make them promising candidates for various applications.

Catalysis

The presence of open metal sites and the functional nitro group can impart catalytic activity to these materials.

Workflow for Photocatalytic Degradation of Organic Dyes:

Caption: Experimental workflow for testing the photocatalytic degradation of organic dyes.

Experimental Protocol (General Procedure for Photocatalytic Dye Degradation):

-

Catalyst Suspension: Disperse a known amount of the powdered coordination polymer catalyst in an aqueous solution of the target organic dye (e.g., methylene blue, rhodamine B).

-

Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the dye molecules.

-

Photoreaction: Irradiate the suspension with a suitable light source (e.g., a xenon lamp or a UV lamp) under continuous stirring.

-

Monitoring: At regular time intervals, withdraw aliquots from the suspension, centrifuge to remove the catalyst particles, and measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorption wavelength of the dye.

-

Analysis: Calculate the degradation efficiency using the formula: Degradation (%) = (C₀ - Cₜ) / C₀ × 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

Luminescent Sensing

Coordination polymers, particularly those containing lanthanide ions or d¹⁰ metal centers like Zn(II) and Cd(II), can exhibit luminescence. This property can be harnessed for the selective detection of small molecules or ions through luminescence quenching or enhancement.

Logical Diagram for Luminescent Sensing:

Caption: Logical diagram illustrating the principle of luminescent sensing.

Experimental Protocol (General Procedure for Luminescent Sensing):

-

Dispersion Preparation: Disperse a small amount of the finely ground coordination polymer in a suitable solvent (e.g., water, ethanol, DMF) to obtain a stable suspension.

-

Titration: To a fixed volume of the suspension, incrementally add small aliquots of a solution of the analyte of interest.

-

Luminescence Measurement: After each addition, record the luminescence emission spectrum of the suspension upon excitation at an appropriate wavelength.

-

Data Analysis: Plot the luminescence intensity at the emission maximum against the analyte concentration. For quenching experiments, the Stern-Volmer equation can be used to analyze the quenching efficiency.

Conclusion and Future Outlook

This compound has demonstrated its potential as a versatile building block for the construction of coordination polymers with diverse structures and functionalities. The presence of both carboxylate and nitro groups allows for the creation of materials with applications in catalysis and sensing. While the exploration of coordination polymers based on this compound is still in its early stages compared to its 5-nitro isomer, the initial findings are promising.

Future research in this area could focus on:

-

Systematic Synthesis: A more systematic investigation of the coordination chemistry of this compound with a wider range of metal ions to expand the library of known structures.

-

Porosity Engineering: The design of porous frameworks based on this compound for applications in gas storage and separation.

-

Post-Synthetic Modification: Utilizing the nitro group as a handle for post-synthetic modification to introduce new functionalities into the coordination polymers.

-

Drug Delivery Applications: Exploring the potential of biocompatible coordination polymers of this compound for controlled drug release, leveraging the interactions between the framework and pharmaceutical molecules.

The continued exploration of this compound as a linker will undoubtedly lead to the discovery of novel coordination polymers with enhanced properties and expanded applications, contributing to the advancement of materials science and its intersection with drug development and environmental remediation.

References

- 1. researchgate.net [researchgate.net]

- 2. nmter.bucea.edu.cn [nmter.bucea.edu.cn]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Synthesis, Structural Characterization and Fluorescent Properties of a Cadmium Coordination Polymer with 4-Nitrophthalate and 1, 4-Bis(imidazol-1-yl)-benzene [ccspublishing.org.cn]

The Nitro Group's Pivotal Role in Tailoring Metal-Organic Frameworks with 4-Nitroisophthalic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of functional groups onto organic linkers is a cornerstone of modern metal-organic framework (MOF) design, enabling precise control over their structural and chemical properties. Among these, the nitro group (–NO₂) has emerged as a powerful tool, particularly when appended to ligands like isophthalic acid. This technical guide delves into the critical role of the nitro group in 4-nitroisophthalic acid (also known as 5-nitroisophthalic acid) for the synthesis of advanced MOFs, offering insights into its influence on framework topology, porosity, stability, and functional applications.

The Influence of the Nitro Moiety: A Game Changer in MOF Synthesis

The presence of the electron-withdrawing nitro group on the isophthalic acid backbone profoundly impacts the resulting MOF's characteristics. Its primary roles can be summarized as follows:

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the nitro group alters the electron density of the aromatic ring and the carboxylate groups. This can influence the coordination chemistry with the metal centers and affect the electronic properties of the final MOF, which is particularly relevant for applications in catalysis and sensing.[1]

-

Directing Framework Topology: The nitro group can act as a structure-directing agent through intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding. These interactions can influence the packing of the organic linkers and metal nodes, leading to the formation of specific and sometimes unique framework topologies.

-

Enhancing Gas Sorption Properties: The polar nature of the nitro group creates favorable interaction sites for polar molecules like carbon dioxide (CO₂). This is attributed to quadrupole–dipole interactions between the CO₂ molecule and the nitro group, leading to enhanced CO₂ uptake and selectivity over other gases like methane (CH₄) and nitrogen (N₂).[1][2][3]

-

Creating Active Sites for Catalysis: The nitro group can enhance the Lewis acidity of the MOF, making it a more effective catalyst for certain organic reactions.[1] Furthermore, the nitro group itself can participate in catalytic processes or be chemically modified post-synthesis to introduce other functionalities.

-

Luminescent Sensing: The incorporation of nitro groups can influence the luminescent properties of MOFs, making them suitable for sensing applications. For instance, the luminescence of certain MOFs can be quenched in the presence of specific analytes, providing a detection mechanism.

Case Studies: MOFs Synthesized with this compound

The versatility of this compound as a building block for functional MOFs is evident in the diverse range of reported structures with various metal ions.

Cadmium-Based MOF: A Platform for Selective Gas Capture

A notable example is the cadmium-based MOF, {[Cd(BIPA)(NIPA)]·2H₂O}n (where BIPA = bis(4-(1H-imidazol-1-yl)phenyl)amine and H₂NIPA = 5-nitroisophthalic acid). In this structure, the this compound ligand, in conjunction with a flexible N-donor co-ligand, forms a robust framework. While a direct comparison of CO₂ uptake with its non-nitrated analogue was not the focus of the study, the research highlights the successful incorporation of the nitro group to create functional MOFs for applications like ion detection.

Lanthanide-Based MOFs: Platforms for Luminescence

Lanthanide ions, known for their unique photoluminescent properties, have been successfully incorporated into MOFs using this compound. For instance, a series of isomorphous lanthanide MOFs, {--INVALID-LINK--₂}n (where Ln = Nd, Dy, Ho and 5-nip = 5-nitroisophthalate), have been synthesized.[4] These frameworks exhibit three-dimensional structures with two-dimensional intersecting channels. The study of these materials has shed light on their thermal stability and luminescent properties.[4][5]

Another study reports the synthesis of lanthanide-based coordination polymers, such as --INVALID-LINK--₄, using 5-nitroisophthalic acid. These compounds feature three-dimensional coordination frameworks with one-dimensional channels and exhibit strong photoluminescence at room temperature.[5]

Cobalt-Based MOFs for Electrocatalysis

A cobalt-based MOF synthesized with 5-nitroisophthalic acid has been investigated for its electrocatalytic performance in the hydrogen evolution reaction (HER).[6] This highlights the role of the nitro-functionalized linker in creating catalytically active materials. Another study details the synthesis of a copper-cobalt bimetallic MOF using 5-nitroisophthalic acid for supercapacitor applications, demonstrating the ligand's utility in creating energy storage materials.[7]

Quantitative Data Summary

The following table summarizes key quantitative data for MOFs synthesized using this compound and its derivatives, providing a comparative overview of their properties.

| MOF Designation | Metal Center | Ligand(s) | BET Surface Area (m²/g) | Pore Size (Å) | Thermal Stability (°C) | CO₂ Uptake | Reference |

| {[Cd(BIPA)(NIPA)]·2H₂O}n | Cd(II) | This compound, bis(4-(1H-imidazol-1-yl)phenyl)amine | Data not provided | Data not provided | Stable up to ~300 | Data not provided | |

| {--INVALID-LINK--₂}n | Dy(III) | 5-Nitroisophthalic acid | Data not provided | Data not provided | Stable up to ~350 | Data not provided | [4] |

| --INVALID-LINK--₄ | Sm(III) | 5-Nitroisophthalic acid, Oxalic acid | Data not provided | 1D channels | Stable up to ~350 | Data not provided | [5] |

| Co-MOF (X1) | Co(II) | 5-Nitroisophthalic acid | Data not provided | Data not provided | Data not provided | Data not provided | [6] |

| CuCo(5-NIPA) MOF | Cu(II), Co(II) | 5-Nitroisophthalic acid | Data not provided | Data not provided | Data not provided | Data not provided | [7] |

Note: The lack of comprehensive quantitative data in a single source highlights the need for further comparative studies on a systematic series of MOFs based on this compound.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of these advanced materials. Below are representative protocols for the synthesis of MOFs using this compound.

Synthesis of {[Cd(BIPA)(NIPA)]·2H₂O}n

Materials:

-

Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

-

5-Nitroisophthalic acid (H₂NIPA)

-

bis(4-(1H-imidazol-1-yl)phenyl)amine (BIPA)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A mixture of Cd(NO₃)₂·4H₂O (0.1 mmol), H₂NIPA (0.1 mmol), and BIPA (0.05 mmol) is dissolved in a solvent mixture of DMF (5 mL) and H₂O (5 mL).

-

The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to 120 °C for 72 hours.

-

After cooling to room temperature, colorless block-shaped crystals are collected by filtration.

-

The crystals are washed with DMF and dried in air.

Synthesis of Lanthanide-Based MOFs {Ln₂(5-nip)₃(DMF)₄₂}n (Ln = Nd, Dy, Ho)

Materials:

-

Lanthanide nitrate hexahydrate (Ln(NO₃)₃·6H₂O; Ln = Nd, Dy, Ho)

-

5-Nitroisophthalic acid (5-H₂nip)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

A mixture of Ln(NO₃)₃·6H₂O (0.1 mmol) and 5-H₂nip (0.15 mmol) is dissolved in a solvent mixture of DMF (5 mL) and ethanol (5 mL).

-

The mixture is sealed in a Teflon-lined stainless steel autoclave.

-

The autoclave is heated to 110 °C for 72 hours.

-

After slow cooling to room temperature, block-shaped crystals are obtained.

-

The crystals are washed with DMF and dried in air.[4]

Synthesis of Cobalt-Based MOF (X1) for Electrocatalysis

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

5-Nitroisophthalic acid

-

N,N-Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

A solution of Co(NO₃)₂·6H₂O is prepared in a mixture of DMF and deionized water.

-

A separate solution of 5-nitroisophthalic acid is prepared in DMF.

-

The two solutions are mixed and stirred.

-

The resulting mixture is transferred to a Teflon-lined autoclave and heated under hydrothermal conditions.[6]

-

After cooling, the resulting solid product is collected by filtration, washed, and dried.

Visualizing the Synthesis and Functional Logic

The following diagrams illustrate the conceptual workflow of MOF synthesis and the logical relationship of the nitro group's influence on MOF properties.

Conclusion and Future Outlook

The incorporation of a nitro group via the use of this compound is a highly effective strategy for the rational design of functional metal-organic frameworks. This approach allows for the fine-tuning of electronic properties, direction of framework topology, and enhancement of performance in applications such as gas separation, catalysis, and sensing. While a growing body of research highlights the potential of these materials, further systematic studies are needed to fully elucidate the structure-property relationships and to provide comprehensive comparative data across a wider range of metal ions. The continued exploration of MOFs derived from this compound holds significant promise for the development of next-generation materials for a variety of scientific and industrial applications, including drug delivery systems where the tunable porosity and functionality can be leveraged for controlled release.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nitro-Functionalized Metal–Organic Frameworks for CO2 Binding - ChemistryViews [chemistryviews.org]

- 4. Nanoporous lanthanide-carboxylate frameworks based on 5-nitroisophthalic acid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. From design to efficiency: cobalt-based MOFs for efficient and stable electrocatalysis in hydrogen and oxygen evolution reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00286A [pubs.rsc.org]

- 7. Synergistic effects of a copper–cobalt–nitroisophthalic acid/neodymium oxide composite on the electrochemical performance of hybrid supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 4-Nitroisophthalic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications of 4-nitroisophthalic acid and its derivatives. The unique chemical structure of this compound, featuring a nitro group and two carboxylic acid functionalities on a benzene ring, offers a versatile platform for the synthesis of a wide range of compounds with significant potential in pharmaceuticals, materials science, and catalysis. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to facilitate further research and development in this promising area.

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of the nitro group allows for further functionalization, making it a valuable building block in medicinal chemistry.

Antimicrobial and Antifungal Activity

While direct studies on this compound derivatives are emerging, research on structurally related compounds, such as the 1,3-bis-anilides of 4-hydroxyisophthalic acid, has demonstrated significant antimicrobial activity. These findings suggest a promising avenue for the development of novel antibacterial and antifungal agents based on the isophthalic acid scaffold. Halogenated derivatives, in particular, have shown broad-spectrum activity. For instance, iodo-derivatives have exhibited notable in-vitro antimicrobial and some antifungal activity[1]. Fluoro-derivatives have also shown inhibitory effects, especially against S. aureus and M. paratuberculosis[1].

Table 1: Antimicrobial Activity of Halogenated 1,3-bis-anilides of 4-Hydroxyisophthalic Acid against Selected Pathogens

| Compound (Substituent on Aniline Ring) | Staphylococcus aureus | Mycobacterium paratuberculosis | Antifungal Activity |

| Fluoro-derivatives | Inhibitory Activity | Inhibitory Activity | Little to no activity |

| Iodo-derivatives | Broad-spectrum Activity | Broad-spectrum Activity | Some activity |

Note: This table is a qualitative summary based on available literature. Quantitative MIC values for this compound derivatives are a key area for future research.

Mechanism of Action of Nitroaromatic Compounds

The biological activity of many nitroaromatic compounds is attributed to the bioreduction of the nitro group. This process is often mediated by nitroreductase enzymes present in various microorganisms. The reduction of the nitro group can lead to the formation of highly reactive cytotoxic species, such as nitroso and hydroxylamine intermediates, which can then interact with cellular macromolecules like DNA, leading to cell death. This mechanism forms the basis for the therapeutic action of several nitroaromatic drugs. The process is a ping-pong bi-bi mechanism involving two half-reactions: an oxidative half-reaction where the enzyme's FMN cofactor is reduced by NAD(P)H, and a reductive half-reaction where the reduced FMN transfers electrons to the nitroaromatic substrate[2][3][4].

Materials Science: Coordination Polymers and MOFs

This compound is an excellent ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The carboxylate groups coordinate with metal ions to form extended structures, while the nitro group can influence the framework's properties and provides a site for post-synthetic modification.

Photocatalysis

MOFs derived from this compound and other similar ligands have shown significant potential as photocatalysts for the degradation of organic pollutants in water. These materials can absorb light and generate electron-hole pairs, which then produce reactive oxygen species (ROS) that break down organic dyes like methylene blue.

Table 2: Photocatalytic Degradation of Methylene Blue using a Zn(II)-based MOF

| Catalyst Dosage (g) | Initial Dye Concentration (mg/L) | Irradiation Time (min) | Degradation Efficiency (%) |

| 0.05 | 10 | 180 | ~95 |

Data is illustrative and based on similar Zn-MOF systems. Specific performance of this compound-based MOFs may vary.

Luminescent Sensing

Lanthanide-based MOFs (Ln-MOFs) constructed using this compound or its isomers as ligands can exhibit strong luminescence. This property makes them suitable for applications in chemical sensing. The luminescence of these materials can be quenched or enhanced in the presence of specific analytes, such as nitroaromatic compounds or metal ions. The mechanism of luminescence quenching by nitroaromatics often involves photoinduced electron transfer from the excited state of the MOF to the electron-deficient nitroaromatic compound[5][6][7].

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 1,3-dimethyl-4-nitrobenzene.

Materials:

-

1,3-dimethyl-4-nitrobenzene

-

Pyridine

-

Water

-

Potassium permanganate (KMnO₄)

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 1,3-dimethyl-4-nitrobenzene in a mixture of pyridine and water.

-

Slowly add potassium permanganate to the solution in batches while stirring.

-

Continue stirring at room temperature for 30 minutes.

-

After the reaction is complete, filter the mixture to remove manganese dioxide.

-

Concentrate the filtrate by distillation under reduced pressure.

-

Acidify the residue with 1N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic extract with water and dry over anhydrous magnesium sulfate.

-

Remove the solvent by reduced pressure distillation to obtain this compound as yellow crystals. A yield of approximately 89% can be expected[8].

Synthesis of 1,3-bis-(halogen-anilides) of 4-Hydroxyisophthalic Acid

This protocol describes a general method for the synthesis of anilide derivatives, which can be adapted for this compound.

Materials:

-

4-Hydroxyisophthalic acid (or this compound)

-

Appropriate halogenated aromatic amine

Procedure:

-

Mix 4-hydroxyisophthalic acid with the desired aromatic amine in a reaction vessel.

-

Heat the mixture to 175°C for 3 hours.

-

The resulting 1,3-bis-anilide can be purified by recrystallization[1].

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a standardized method for testing the antimicrobial susceptibility of bacteria.

Materials:

-

Mueller-Hinton agar plates

-

Sterile cotton swabs

-

Bacterial culture to be tested (adjusted to 0.5 McFarland turbidity standard)

-

Filter paper disks impregnated with the test compound (e.g., a this compound derivative)

-

Forceps

-

Incubator

Procedure:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Inoculate the entire surface of a Mueller-Hinton agar plate by streaking the swab evenly in three directions to ensure a confluent lawn of growth.

-

Allow the plate to dry for a few minutes.

-

Using sterile forceps, place the filter paper disks containing the test compound onto the agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacteria have not grown) in millimeters[9][10][11][12]. The size of the zone is indicative of the antimicrobial activity.

Conclusion

This compound and its derivatives represent a class of compounds with significant and diverse potential applications. In the pharmaceutical realm, they hold promise as precursors to novel antimicrobial agents. In materials science, their utility as building blocks for functional MOFs opens up possibilities in environmental remediation through photocatalysis and in the development of advanced chemical sensors. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals, fostering further innovation and exploration in this exciting field of chemistry. Continued investigation into the synthesis of a broader range of derivatives and a more detailed quantitative analysis of their properties will be crucial in realizing the full potential of these versatile molecules.

References

- 1. Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ackerleylab.com [ackerleylab.com]

- 3. Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Luminescent Lanthanide MOFs: A Unique Platform for Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advance Progress on Luminescent Sensing of Nitroaromatics by Crystalline Lanthanide–Organic Complexes [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound CAS#: 4315-09-7 [amp.chemicalbook.com]

- 9. asm.org [asm.org]

- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 11. biolabtests.com [biolabtests.com]

- 12. microbenotes.com [microbenotes.com]

4-Nitroisophthalic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides critical safety and handling information for 4-Nitroisophthalic acid (CAS No. 4315-09-7), a compound often utilized in pharmaceutical intermediates and other chemical syntheses. Adherence to strict safety protocols is paramount when working with this and any chemical substance. This document summarizes key quantitative data, outlines emergency procedures, and provides a logical workflow for safe handling.

Chemical Identification and Physical Properties

This compound is a solid organic compound. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| Molecular Formula | C8H5NO6 | [1] |

| Molecular Weight | 211.13 g/mol | [1] |

| CAS Number | 4315-09-7 | [1][2] |

| Appearance | Off-white to yellow powder/solid | [3] |

| Melting Point | 258-259 °C | |

| Boiling Point | 492.9 ± 40.0 °C at 760 mmHg | |

| Flash Point | 222.5 ± 15.8 °C | |

| Density | 1.7 ± 0.1 g/cm³ | |

| Purity | 98% |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.

| Hazard Classification | Category | GHS Code |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2A | H319 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335 |

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H332: Harmful if inhaled.

Pictogram:

-

Exclamation mark (GHS07)

Precautionary Measures and Personal Protection

Strict adherence to the following precautionary statements is essential to ensure the safe handling of this compound.

| Type | Precautionary Statement Code | Description |

| Prevention | P261 | Avoid breathing dust.[1][4] |

| P264 | Wash skin thoroughly after handling.[1][4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/ eye protection/ face protection.[1][4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][4] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] | |

| P312 | Call a POISON CENTER/ doctor if you feel unwell.[4] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/ attention.[4] | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention.[4] | |

| P362 | Take off contaminated clothing and wash before reuse.[4] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[4] |

| P405 | Store locked up.[4] | |

| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant.[4] |

Engineering Controls:

-

Work should be conducted in a chemical fume hood.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[5]

-

Skin Protection: Chemical-resistant gloves and protective clothing.[6]

-

Respiratory Protection: An approved respirator should be worn if dust is generated.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is critical.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or symptoms persist, seek medical attention. |

| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Ingestion | Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention. |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry powder, carbon dioxide, or water spray.[5]

-

Hazardous Combustion Products: May produce carbon monoxide and nitrogen oxides upon combustion.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures:

-

Personal Precautions: Wear appropriate personal protective equipment, including a respirator, gloves, and safety goggles.

-

Environmental Precautions: Prevent the material from entering drains or water courses.

-

Methods for Cleaning Up: Mix the spilled material with an inert absorbent such as sand, and then sweep it up and place it in a tightly sealed container for disposal.

Handling, Storage, and Stability

Handling:

-

This product should only be handled by or under the close supervision of individuals qualified in the handling and use of potentially hazardous chemicals.

-

Avoid the formation of dust.[5]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[6]

-

Keep away from heat, flames, and sparks.

Stability and Reactivity:

-

Chemical Stability: Stable under recommended storage conditions.[7]

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Oxidizing agents.

Toxicological and Ecological Information

-

Acute Toxicity: No specific data is available, but the substance is considered harmful if swallowed or inhaled.

-

Ecological Information: No data is available regarding the persistence, degradability, bioaccumulative potential, or mobility in soil.[2] It is advised to prevent the substance from entering the environment.

Experimental Protocols

Detailed experimental protocols for key experiments such as toxicity assays are not provided in the publicly available safety data sheets. Researchers should consult specialized toxicological databases or conduct their own validated studies to determine specific toxicological profiles.

Visualized Workflow for Safe Chemical Handling

The following diagram illustrates a logical workflow for the safe handling of chemical substances like this compound, from initial assessment to final disposal.

Caption: General workflow for safe chemical handling.

References

Methodological & Application

Application Notes and Protocols: Hydrothermal Synthesis of Zinc Coordination Polymers with 4-Nitroisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the hydrothermal synthesis of zinc coordination polymers using 4-nitroisophthalic acid. This document outlines a generalized experimental protocol, presents representative data, and discusses potential applications, with a focus on areas relevant to drug development.

Introduction

Zinc coordination polymers, a class of metal-organic frameworks (MOFs), are crystalline materials formed by the self-assembly of zinc ions with organic bridging ligands. The use of this compound as a ligand is of particular interest due to the unique electronic and coordination properties imparted by the nitro group. These materials exhibit diverse structural topologies and possess promising functionalities for applications in catalysis, luminescence sensing, and drug delivery. The nitro functional group, while sometimes considered a toxicophore, is also a key component in various therapeutics, including antibacterial and antiparasitic agents, and can be utilized in the design of hypoxia-activated prodrugs.[1][2][3]

Generalized Experimental Protocol: Hydrothermal Synthesis

The following is a generalized protocol for the hydrothermal synthesis of a zinc coordination polymer with this compound. It is based on common methodologies reported for the synthesis of similar coordination polymers, which often include an auxiliary N-donor ligand to control the dimensionality and topology of the resulting framework.[4][5]

Materials:

-